(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1415811-74-3
VCID: VC21093980
InChI: InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

CAS No.: 1415811-74-3

Cat. No.: VC21093980

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid - 1415811-74-3

Specification

CAS No. 1415811-74-3
Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
Standard InChI InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1
Standard InChI Key RKSORIGFRQYENG-SBMIAAHKSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C(=O)O)C(=O)O
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O
Canonical SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator